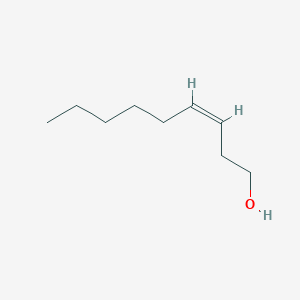

(Z)-3-Nonen-1-ol

説明

特性

IUPAC Name |

(Z)-non-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTBJDZSLBRRMC-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884464 | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; waxy green melon aroma | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

107.00 to 109.00 °C. @ 20.00 mm Hg | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.849 (20º) | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10340-23-5 | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8G7341QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Green Note Unveiled: A Technical Guide to the Natural Sources and Discovery of (Z)-3-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (Z)-3-Nonen-1-ol, a volatile organic compound recognized for its characteristic fresh, green, and melon-like aroma. This document details its natural occurrences, biosynthetic pathway, and the analytical methodologies employed for its identification and quantification.

Natural Occurrence and Discovery

This compound is a fatty alcohol found throughout the plant kingdom, contributing significantly to the aroma profile of many fruits and vegetables. Its discovery in nature was not a singular event but rather a gradual identification as analytical techniques for volatile compounds became more sophisticated. It is frequently identified alongside its aldehyde precursor, (Z)-3-nonenal.

Key natural sources of this compound and its precursor include:

-

Cucurbitaceae Family: It is a well-documented component of cucumber (Cucumis sativus) and various melon cultivars (Cucumis melo), where it imparts the characteristic fresh, green aroma.

-

Fabaceae Family: While comprehensive quantitative data is less available, its precursor, (Z)-3-nonenal, is a known flavor component in soybeans (Glycine max).

-

Boraginaceae Family: The oysterplant (Mertensia maritima), also known as sea bluebells, contains (Z)-3-nonenal, which contributes to its unique oyster-like taste.

-

Phaeophyceae Class: This compound's precursor has also been identified in brown algae, such as Laminaria angustata.

Quantitative Data on Natural Abundance

The concentration of this compound varies significantly depending on the plant species, cultivar, and environmental conditions. The following tables summarize available quantitative data from various studies.

Table 1: Concentration of this compound in Various Melon Cultivars

| Melon Cultivar | Concentration (µg/kg Fresh Weight) | Analytical Method |

| Zhongtian49 | > 15 | HS-SPME-GC-MS |

| Zhongtian20 | > 15 | HS-SPME-GC-MS |

| Jinguniang | < 15 | HS-SPME-GC-MS |

| Xizhoumi25 | > 15 | HS-SPME-GC-MS |

Table 2: Presence of this compound in Cucumber

| Cucumber Cultivar | Presence Detected | Notes | Analytical Method |

| Q16 x Q24 RIL Population | Yes | Analyzed as part of C6 and C9 aroma compounds. | HS-SPME-GC-MS |

Note: Specific quantitative data for this compound in cucumber, soybean, oysterplant, and Laminaria angustata is not consistently reported in the reviewed literature, though its presence or the presence of its immediate precursor is confirmed.

Biosynthesis of this compound

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, a metabolic route responsible for the generation of various fatty acid-derived signaling molecules and volatile compounds.

The key steps in the biosynthesis are:

-

Release of Linoleic Acid: Lipases release linoleic acid from membrane lipids.

-

Oxygenation by Lipoxygenase (LOX): Linoleic acid is oxygenated by 9-lipoxygenase (9-LOX) to form 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD).

-

Cleavage by Hydroperoxide Lyase (HPL): The 9-HPOD is then cleaved by hydroperoxide lyase (HPL) to produce the C9 aldehyde, (Z)-3-nonenal.

-

Reduction to Alcohol: Finally, (Z)-3-nonenal is reduced to this compound by an alcohol dehydrogenase (ADH).

The Biosynthesis of (Z)-3-Nonen-1-ol in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Nonen-1-ol is a C9 green leaf volatile (GLV) that contributes to the characteristic aroma of many fruits and vegetables and plays a role in plant defense signaling. Its biosynthesis is a multi-step enzymatic process initiated from linoleic acid within the lipoxygenase (LOX) pathway. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the enzymatic cascade, presenting available quantitative data, outlining key experimental protocols, and visualizing the pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and natural product chemistry.

Introduction

Green leaf volatiles (GLVs) are a class of volatile organic compounds released by plants upon tissue damage. These molecules are responsible for the characteristic "green" odor of freshly cut grass and crushed leaves. GLVs, including C6 and C9 aldehydes, alcohols, and their esters, are crucial for plant defense against herbivores and pathogens and are involved in plant-to-plant communication. This compound, a C9 alcohol, is a significant contributor to the flavor and aroma profiles of various fruits and vegetables, such as cucumbers and melons. Its biosynthesis is a branch of the well-characterized lipoxygenase (LOX) pathway, a metabolic cascade that converts polyunsaturated fatty acids into a diverse array of bioactive oxylipins. Understanding the intricacies of the this compound biosynthetic pathway is essential for applications in flavor and fragrance industries, as well as for elucidating plant defense mechanisms.

The Biosynthetic Pathway of this compound

The formation of this compound in plants is a three-step enzymatic process that begins with the polyunsaturated fatty acid, linoleic acid. The pathway is localized within the chloroplasts and is rapidly activated upon cellular damage. The key enzymes involved are 9-lipoxygenase (9-LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH).

Step 1: Oxygenation of Linoleic Acid by 9-Lipoxygenase (9-LOX)

The first committed step in the biosynthesis of C9 GLVs is the stereo-specific oxygenation of linoleic acid (18:2) by 9-lipoxygenase (9-LOX). This enzyme incorporates molecular oxygen at the C-9 position of linoleic acid to produce 9(S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD).[1][2]

Step 2: Cleavage of 9-HPOD by Hydroperoxide Lyase (HPL)

The resulting 9-HPOD is then cleaved by a specific hydroperoxide lyase (HPL).[3][4] This enzyme catalyzes the scission of the carbon-carbon bond between C-9 and C-10 of the hydroperoxide, yielding two fragments: a C9 volatile aldehyde, (Z)-3-nonenal, and a C9 oxo-acid, 9-oxononanoic acid.[5]

Step 3: Reduction of (Z)-3-Nonenal by Alcohol Dehydrogenase (ADH)

The final step in the formation of this compound is the reduction of the aldehyde group of (Z)-3-nonenal. This reaction is catalyzed by an alcohol dehydrogenase (ADH), which utilizes a reducing equivalent, typically NADH or NADPH, to produce this compound.[6][7] While the specific ADH responsible for this conversion in many plants is not fully characterized, studies on tea plants have identified ADHs capable of reducing the C6 aldehyde (Z)-3-hexenal to its corresponding alcohol, suggesting a similar mechanism for C9 aldehydes.[1]

Quantitative Data

The efficiency and output of the this compound biosynthetic pathway are influenced by various factors, including the availability of the precursor, linoleic acid, and the kinetic properties of the involved enzymes.

Substrate Availability

Linoleic acid is a major polyunsaturated fatty acid in the leaves of many plants. Its concentration can vary depending on the plant species, developmental stage, and environmental conditions.

| Plant Species | Tissue | Linoleic Acid Concentration (% of total fatty acids) | Reference |

| Vigna radiata (Mungbean) | Seed | 40.8 | [8] |

| Brassica oleracea (Cabbage) | Leaf | 15.6 | [8] |

| Lavandula intermedia (Lavender) | Leaf | 23.21 | [9] |

| Satureja hortensis (Summer savory) | Leaf | 51.74 | [9] |

| Ocimum basilicum (Basil) | Leaf | 19.47 | [9] |

| Caloncoba echinata | Leaf | - | [10] |

| Various Vegetables | - | 17.9 (average) | [11] |

| Various Plant Species | Seed, Stem, Root, Flower, Leaf | Variable | [4] |

Enzyme Kinetics

Specific kinetic parameters for the enzymes in the this compound pathway are crucial for understanding the metabolic flux. While data for the specific 9-LOX, HPL, and ADH involved in this pathway are not extensively available for all plant species, data from related enzymes provide valuable insights.

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Soybean Lipoxygenase (LOX-1) | Linoleic Acid | 12 - 41 µM | Not specified | Glycine max | [9] |

| Soybean Lipoxygenase (Ternary micellar system) | Linoleic Acid | 7.7 µmol | 30.0 nmol/mg/min | Glycine max | [12] |

| Soybean Lipoxygenase (Neat organic solvent) | Linoleic Acid | 20.7 µmol | 8.3 nmol/mg/min | Glycine max | [12] |

Note: The soybean lipoxygenase data represents a general LOX and not specifically the 9-LOX isoform.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a variety of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.

Enzyme Extraction

Objective: To obtain active enzyme extracts from plant tissues for subsequent activity assays.

Protocol for Lipoxygenase (LOX) Extraction:

-

Homogenize 0.1 g of fresh plant tissue on ice in 1 mL of extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.3, containing protease inhibitors).

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.[13]

Protocol for Hydroperoxide Lyase (HPL) Extraction:

-

Follow the same initial homogenization and centrifugation steps as for LOX extraction.

-

Since HPL is often membrane-bound, solubilization with a detergent (e.g., 0.1% Triton X-100) in the extraction buffer may be necessary to achieve maximum activity.

Enzyme Activity Assays

Objective: To quantify the catalytic activity of the enzymes involved in the pathway.

4.2.1. 9-Lipoxygenase (9-LOX) Activity Assay

This spectrophotometric assay measures the formation of the conjugated diene system in the product, 9-HPOD, which absorbs light at 234 nm.

-

Reagents:

-

100 mM Phosphate buffer (pH 6.5 - 7.0)

-

Linoleic acid substrate solution (e.g., 10 mM in ethanol)

-

Enzyme extract

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and linoleic acid substrate in a quartz cuvette.

-

Initiate the reaction by adding a small volume of the enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide product.[13]

-

4.2.2. Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm as the substrate, 9-HPOD, is consumed.

-

Reagents:

-

50 mM Sodium phosphate buffer (pH 6.5)

-

9-HPOD substrate solution (e.g., 20 µM)

-

Enzyme extract

-

-

Procedure:

-

Prepare the 9-HPOD substrate by reacting linoleic acid with a commercial lipoxygenase and purifying the product.

-

In a quartz cuvette, mix the sodium phosphate buffer and the 9-HPOD substrate.

-

Start the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm.

-

One unit of HPL activity is defined as the amount of enzyme that converts 1 nmol of substrate per minute.[14]

-

4.2.3. Alcohol Dehydrogenase (ADH) Activity Assay

This assay monitors the oxidation of NADH to NAD+ (or the reduction of NADP+ to NADPH) at 340 nm.

-

Reagents:

-

100 mM Buffer (e.g., Tris-HCl, pH 8.8)

-

(Z)-3-nonenal substrate solution

-

NADH or NADPH solution

-

Enzyme extract

-

-

Procedure:

-

In a quartz cuvette, combine the buffer, (Z)-3-nonenal, and NADH/NADPH.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease (for NADH/NADPH oxidation) or increase (for NAD+/NADP+ reduction) in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH/NADPH.[15]

-

Quantification of this compound

Objective: To extract and quantify the amount of this compound and other related volatiles from plant tissues.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation:

-

Weigh a known amount of fresh plant tissue (e.g., 0.5 g) into a headspace vial.

-

Add an internal standard (e.g., a known amount of a C7 or C8 alcohol) to the vial for quantification.

-

Seal the vial tightly with a septum cap.

-

-

Volatile Collection (HS-SPME):

-

Analysis (GC-MS):

-

Inject the adsorbed volatiles into the GC-MS system by desorbing the SPME fiber in the hot injection port of the gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST) and their retention times compared to authentic standards.

-

Quantify this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.[18][19][20]

-

Visualizations

Biosynthesis Pathway of this compound

Caption: The enzymatic cascade for the biosynthesis of this compound from linoleic acid.

Experimental Workflow for Quantification

Caption: A generalized workflow for the quantification of this compound in plant samples.

Conclusion

The biosynthesis of this compound is a well-defined pathway within the broader lipoxygenase cascade in plants. This technical guide has provided a detailed overview of the enzymatic steps, available quantitative data, and robust experimental protocols for the study of this pathway. While the general framework is established, further research is needed to fully characterize the specific isoforms of 9-LOX, HPL, and ADH involved in this compound formation in various plant species and to determine their precise kinetic properties. A deeper understanding of the regulation of this pathway will not only enhance our knowledge of plant defense and signaling but also provide opportunities for the biotechnological production of this valuable flavor and fragrance compound.

References

- 1. Identification and Functional Analysis of Two Alcohol Dehydrogenase Genes Involved in Catalyzing the Reduction of (Z)-3-Hexenal into (Z)-3-Hexenol in Tea Plants (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of overexpression of fatty acid 9-hydroperoxide lyase in tomatoes (Lycopersicon esculentum Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [mdpi.com]

- 6. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asrjetsjournal.org [asrjetsjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopioneer.com.tw [biopioneer.com.tw]

- 14. academic.oup.com [academic.oup.com]

- 15. Signaling Events in the Hypoxic Induction of Alcohol Dehydrogenase Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Analysis of volatile constituents from leaves of plants by gas chromatography/mass spectrometry with solid-phase microextraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of cis-3-Nonen-1-ol

Introduction

cis-3-Nonen-1-ol, an unsaturated fatty alcohol, is a compound of interest in various scientific fields due to its unique sensory properties and its role as a precursor in the synthesis of other valuable molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and methodologies.

Chemical Identity and Physical Properties

cis-3-Nonen-1-ol is a colorless liquid with a characteristic fresh, waxy, and green melon-like aroma.[1] It is practically insoluble in water but soluble in ethanol.[1][2]

Table 1: Chemical Identifiers for cis-3-Nonen-1-ol

| Identifier | Value |

| IUPAC Name | (Z)-non-3-en-1-ol[2] |

| CAS Number | 10340-23-5[2] |

| Molecular Formula | C₉H₁₈O[3] |

| Molecular Weight | 142.24 g/mol [3] |

| InChI | InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6-[2] |

| InChIKey | IFTBJDZSLBRRMC-SREVYHEPSA-N[2] |

| Canonical SMILES | CCCCC/C=C\CCO[2] |

Table 2: Physical and Chemical Properties of cis-3-Nonen-1-ol

| Property | Value | Conditions |

| Boiling Point | 107-109 °C | at 20 mmHg[1] |

| Density | 0.843 g/mL | at 25 °C[1] |

| Refractive Index | 1.45 | at 20 °C[1] |

| Flash Point | 62 °C | |

| Solubility | Insoluble in water; Soluble in alcohol | |

| Vapor Pressure | 0.074 mmHg | at 25 °C (estimated) |

| logP | 3.226 | (estimated) |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of cis-3-Nonen-1-ol.

Table 3: Spectroscopic Data for cis-3-Nonen-1-ol

| Spectroscopy | Data Highlights |

| ¹H NMR | Available spectral data can be found in various chemical databases.[4] |

| ¹³C NMR | Available spectral data can be found in various chemical databases.[5] |

| Mass Spectrometry (MS) | Key fragments and ionization patterns are available in the NIST database.[6] |

| Infrared (IR) Spectroscopy | Characteristic peaks include those for O-H and C=C stretching.[2] |

Chemical Properties and Reactivity

cis-3-Nonen-1-ol undergoes reactions typical of unsaturated primary alcohols.

-

Oxidation : It can be oxidized to its corresponding aldehyde, (3Z)-nonenal, using reagents like pyridinium chlorochromate (PCC).[7] (3Z)-Nonenal is a flavor component in various plants, including cucumber and melon.[7]

-

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

-

Reactions of the Double Bond : The cis-alkene functionality can undergo various addition reactions, such as hydrogenation to form nonan-1-ol or halogenation.

Experimental Protocols

4.1. Synthesis of cis-3-Nonen-1-ol via Wittig Reaction (General Protocol)

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[8] A plausible route to cis-3-Nonen-1-ol would involve the reaction of a phosphorus ylide with an appropriate aldehyde. Non-stabilized ylides generally lead to the (Z)-alkene as the major product.[9]

-

Step 1: Preparation of the Phosphonium Salt : A primary alkyl halide, such as 1-bromohexane, is reacted with triphenylphosphine to form the corresponding phosphonium salt.[10]

-

Step 2: Formation of the Ylide (Wittig Reagent) : The phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), in an anhydrous aprotic solvent like THF or diethyl ether to generate the ylide.[10][11]

-

Step 3: Reaction with the Aldehyde : The ylide is then reacted with an aldehyde containing a protected hydroxyl group, for example, 3-(tetrahydro-2H-pyran-2-yloxy)propanal. The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature.

-

Step 4: Work-up and Deprotection : The reaction is quenched, and the product is extracted. The protecting group on the hydroxyl function is then removed under appropriate conditions (e.g., acidic hydrolysis for a THP ether) to yield cis-3-Nonen-1-ol.

-

Step 5: Purification : The final product is purified by column chromatography or distillation.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

GC-MS is a standard method for the identification and quantification of volatile and semi-volatile organic compounds like cis-3-Nonen-1-ol.

-

Sample Preparation : The sample containing cis-3-Nonen-1-ol is dissolved in a suitable volatile solvent, such as dichloromethane or hexane.

-

Injection : A small volume of the prepared sample is injected into the GC.

-

Gas Chromatography : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar VF-5MS column).[12] The temperature of the column is programmed to increase over time to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis : The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to known standards or spectral libraries (like the NIST library) to confirm the identity of cis-3-Nonen-1-ol.[6]

Visualization of Properties

The following diagram illustrates the classification of the key properties of cis-3-Nonen-1-ol.

Caption: Classification of the properties of cis-3-Nonen-1-ol.

Safety and Handling

cis-3-Nonen-1-ol is a combustible liquid and can cause serious eye irritation.[9] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a cool, well-ventilated area away from sources of ignition.

References

- 1. CIS-3-NONEN-1-OL | 10340-23-5 [chemicalbook.com]

- 2. 3-Nonen-1-ol, (3Z)- | C9H18O | CID 5364631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CIS-3-NONEN-1-OL(10340-23-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Nonen-1-ol, (Z)- [webbook.nist.gov]

- 7. (3Z)-Nonenal - Wikipedia [en.wikipedia.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. cis-3-Nonen-1-ol, picolinyloxydimethylsilyl ether [webbook.nist.gov]

(Z)-3-Nonen-1-ol CAS number 10340-23-5 identification

An In-Depth Technical Guide to (Z)-3-Nonen-1-ol (CAS: 10340-23-5)

Chemical Identification and Nomenclature

This compound, registered under CAS number 10340-23-5, is an organic compound classified as a fatty alcohol.[1] Fatty alcohols are aliphatic alcohols that consist of a chain of at least six carbon atoms.[1] This compound is also known by several synonyms, including cis-3-Nonen-1-ol.[2] It is recognized for its characteristic fresh, waxy, green, and melon-like aroma and is utilized as a flavoring and fragrance agent.[2][3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavouring agent and concluded there is no safety concern at current intake levels.[2]

| Identifier | Value |

| CAS Number | 10340-23-5[5] |

| IUPAC Name | (3Z)-non-3-en-1-ol[2] |

| Synonyms | cis-3-Nonen-1-ol, (Z)-Non-3-en-1-ol, (3Z)-3-Nonen-1-ol[2][5] |

| Molecular Formula | C₉H₁₈O[5] |

| Molecular Weight | 142.24 g/mol [2] |

| InChI Key | IFTBJDZSLBRRMC-SREVYHEPSA-N[5] |

| Canonical SMILES | CCCCC/C=C\CCO[2] |

| FEMA Number | 4412[2] |

| JECFA Number | 2177[2][6] |

| EC Number | 233-735-2[2] |

Physicochemical Properties

This compound is a colorless, clear liquid at room temperature.[2][3] It is soluble in alcohol and chloroform but insoluble in water.[6][7]

| Property | Value | Source |

| Appearance | Clear colourless liquid | [2] |

| Odor | Fresh, waxy, green, melon, mushroom aroma | [3][4] |

| Boiling Point | 107-109 °C at 20 mm Hg | [3][6] |

| Melting Point | -7 °C (estimate) | [6][7] |

| Density | 0.843 g/mL at 25 °C | [3][6] |

| Flash Point | 144 °F / 62.22 °C | [6][8] |

| Refractive Index | n20/D 1.45 | [3][6] |

| Water Solubility | Insoluble | [3][6] |

| logP | 3.21 - 3.46 | [1][4] |

| Vapor Pressure | 0.0738 mmHg at 25 °C | [4][6] |

Spectroscopic Data

Spectroscopic information is crucial for the unambiguous identification and characterization of this compound. Data is available across various public databases.

| Spectroscopy Type | Key Features |

| Mass Spectrometry (GC-MS) | NIST library entries show prominent peaks (m/z) at 55, 68, and 41.[2] |

| ¹³C NMR | Spectral data is available from repositories such as Wiley-VCH GmbH.[2] |

| ¹H NMR | Data available in spectral databases.[9][10] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, for instance, from a Bruker Tensor 27 FT-IR instrument.[2][9][10] |

Biological Activity and Applications

While extensively used in the flavor and fragrance industry, this compound has also been investigated for its biological properties, which may be of interest to drug development professionals.[8]

Antibacterial and Quorum Sensing Inhibition

Research has shown that this compound is among several essential oil compounds evaluated for antibacterial and quorum sensing (QS) properties.[11] One study demonstrated that it could inhibit the production of violacein pigment in Chromobacterium violaceum, which is a common model for studying QS inhibition.[11] This suggests potential as a QS inhibitor, a therapeutic strategy that aims to disrupt bacterial communication and virulence rather than directly killing the bacteria, potentially reducing the pressure for antibiotic resistance.

References

- 1. Showing Compound this compound (FDB002938) - FooDB [foodb.ca]

- 2. 3-Nonen-1-ol, (3Z)- | C9H18O | CID 5364631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CIS-3-NONEN-1-OL | 10340-23-5 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. 3-Nonen-1-ol, (Z)- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. CIS-3-NONEN-1-OL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound, 10340-23-5 [thegoodscentscompany.com]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

The Role of (Z)-3-Nonen-1-ol as a Plant Volatile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Nonen-1-ol is a C9 green leaf volatile (GLV) emitted by some plants, contributing to their characteristic scent. While research on C6 GLVs like (Z)-3-hexen-1-ol is extensive, specific studies on this compound are less common. This guide synthesizes the current understanding of this compound's role as a plant volatile, drawing parallels from its better-studied C6 counterpart to infer its functions in plant defense, signaling, and stress response. This document provides an in-depth look at its biosynthesis, putative signaling pathways, and the experimental methodologies used to study these compounds. The potential, though currently limited, relevance for drug development is also discussed.

Introduction

Plant volatiles are a diverse group of organic compounds that play crucial roles in plant communication, defense, and interaction with the environment. Among these, green leaf volatiles (GLVs), which are C6 and C9 aldehydes, alcohols, and their esters, are of significant interest. They are rapidly released upon tissue damage and are involved in direct and indirect plant defense mechanisms. This compound is a less-studied C9 alcohol, the unsaturated analogue of nonanol. Its precursor, (Z)-3-nonenal, is a known flavor component in plants like cucumber and melon. This guide will delve into the knowns and extrapolated roles of this compound in plant biology.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the lipoxygenase (LOX) pathway, which is responsible for the production of various oxylipins, including GLVs.

-

Initiation: The pathway starts with the release of fatty acids, such as linoleic acid, from plant cell membranes upon wounding or stress.

-

Oxygenation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into linoleic acid to form 9-hydroperoxy-10,12-octadecadienoic acid.

-

Cleavage: A hydroperoxide lyase (HPL) then cleaves this hydroperoxide to produce the C9 aldehyde, (Z)-3-nonenal.

-

Reduction: Finally, it is proposed that (Z)-3-nonenal is reduced to this compound by the action of alcohol dehydrogenase (ADH) enzymes. While specific ADHs for (Z)-3-nonenal have not been extensively characterized, studies on C6 aldehydes have shown that ADHs are responsible for their conversion to the corresponding alcohols.

Role in Plant Defense and Signaling

Due to a lack of specific studies on this compound, its role in plant defense and signaling is largely inferred from research on the C6 GLV, (Z)-3-hexen-1-ol.

Direct Defense

Some plant volatiles have direct toxic or deterrent effects on herbivores and pathogens. This compound has been noted to possess insecticidal properties, though the mechanisms are not fully elucidated. Its precursor, (Z)-3-nonenal, has demonstrated fungicidal activity in vitro.

Indirect Defense

A primary role of GLVs is in indirect defense, where they act as signals to attract natural enemies of herbivores. For instance, (Z)-3-hexen-1-ol is known to attract parasitic wasps that lay their eggs in herbivorous caterpillars. It is plausible that this compound could serve a similar function in the specific plant-herbivore systems where it is produced.

Plant-Plant Communication (Priming)

GLVs released from a damaged plant can be perceived by neighboring plants, leading to a state of "priming." A primed plant does not activate its defenses fully but is able to mount a faster and stronger defense response upon subsequent attack. Studies on (Z)-3-hexen-1-ol have shown that it can induce the expression of defense-related genes in neighboring plants.

Quantitative Data on the Effects of Green Leaf Volatiles

Table 1: Effects of Exogenous (Z)-3-hexen-1-ol on Tea Plants (Camellia sinensis) under Hyperosmotic Stress [1]

| Parameter | Treatment | Result |

| Stomatal Conductance | (Z)-3-hexen-1-ol pretreatment | Decreased |

| Malondialdehyde (MDA) Content | (Z)-3-hexen-1-ol pretreatment | Decreased |

| Proline Content | (Z)-3-hexen-1-ol pretreatment | Increased |

| Abscisic Acid (ABA) Content | (Z)-3-hexen-1-ol pretreatment | Increased |

Table 2: Relative Gene Expression in Tea Plants (Camellia sinensis) after 24h of Exogenous (Z)-3-hexen-1-ol Treatment [1]

| Gene | Function | Relative Expression Change |

| LOX1 | Lipoxygenase | Up-regulated |

| LOX2 | Lipoxygenase | Up-regulated |

| LOX6 | Lipoxygenase | Up-regulated |

| ADH1 | Alcohol Dehydrogenase | Up-regulated |

| ADH2 | Alcohol Dehydrogenase | Up-regulated |

| ADH3 | Alcohol Dehydrogenase | Up-regulated |

| DREB genes | Dehydration-responsive element-binding proteins | Up-regulated |

| RD genes | Responsive to desiccation genes | Up-regulated |

Experimental Protocols

The following are generalized protocols for the study of plant volatiles, with specific examples drawn from research on (Z)-3-hexen-1-ol. These methods are applicable to the study of this compound.

Plant Treatment with Volatiles

Objective: To expose plants to a specific volatile compound and observe the effects on gene expression, metabolism, or physiology.

Materials:

-

Glass desiccator or sealed chamber

-

Cotton ball or filter paper

-

Micropipette

-

Solution of the volatile compound (e.g., (Z)-3-hexen-1-ol in a solvent like acetonitrile)

-

Control plants (exposed to solvent only)

Procedure (Example from Tea Plant Study[1]):

-

Place potted tea plants inside a sealed glass desiccator.

-

Apply a specific amount of the volatile solution (e.g., 10 µL of 10 mM (Z)-3-hexen-1-ol in acetonitrile) to a cotton ball placed inside the desiccator, ensuring no direct contact with the plant.

-

Seal the desiccator and incubate for a defined period (e.g., 24 hours).

-

For the control group, use a separate desiccator and apply only the solvent to the cotton ball.

-

After the incubation period, harvest plant tissues for analysis (e.g., flash-freeze in liquid nitrogen for RNA extraction).

Volatile Collection and Analysis

Objective: To collect and identify the volatile compounds emitted by plants.

Method: Dynamic Headspace Collection

Materials:

-

Glass chamber or oven bag to enclose the plant material

-

Air pump

-

Flow meter

-

Adsorbent trap (e.g., containing Tenax TA or Super-Q)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Enclose the plant or a part of it in the collection chamber.

-

Use the pump to pull air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

-

The air exiting the chamber passes through the adsorbent trap, where the volatile compounds are captured.

-

Collect volatiles for a specific duration (e.g., 1-4 hours).

-

Elute the trapped volatiles from the adsorbent with a solvent (e.g., dichloromethane) or use thermal desorption to introduce them into the GC-MS for separation and identification.

Signaling Pathways

The perception of GLVs and the subsequent activation of downstream signaling pathways are complex processes that are beginning to be understood.

-

Perception: GLVs can enter plant tissues through stomata or by diffusing across the cuticle. It is hypothesized that they are perceived by membrane-bound receptors or intracellular proteins.

-

Signal Transduction: Perception of the volatile signal is thought to trigger a cascade of intracellular events, including:

-

Ion Fluxes: Rapid changes in the concentration of ions like Ca²⁺.

-

MAPK Cascade: Activation of mitogen-activated protein kinase (MAPK) cascades, which are key signaling modules in plants.

-

Hormone Signaling: Crosstalk with major defense hormone pathways, such as the jasmonic acid (JA) and salicylic acid (SA) pathways.

-

-

Transcriptional Reprogramming: The signaling cascade ultimately leads to the activation of transcription factors (e.g., WRKY family members) that regulate the expression of defense-related genes.

Relevance for Drug Development

The direct relevance of this compound to drug development is currently limited. However, there are a few areas of potential interest:

-

Agrochemicals: Its reported insecticidal properties suggest potential for development as a bio-pesticide. Understanding the mechanism of action could lead to the design of novel pest control agents.

-

Pharmacological Probes: As a signaling molecule in plants, this compound and its derivatives could potentially be explored as probes to study related signaling pathways in other organisms, although this is highly speculative.

-

Flavor and Fragrance Industry: this compound and its esters are used as flavoring and fragrance agents. While not directly related to drug development, the sensory perception of such molecules is of interest in pharmacology.

Conclusion

This compound is a plant volatile with a likely role in plant defense and signaling, analogous to the well-studied C6 GLVs. While direct research on this C9 alcohol is sparse, the established knowledge of the LOX pathway and GLV signaling provides a strong framework for understanding its function. Future research should focus on quantifying the specific effects of this compound on gene expression and metabolism in various plant species, elucidating its precise signaling pathway, and exploring its potential applications in agriculture and beyond. For drug development professionals, the primary interest currently lies in its potential as a lead compound for novel agrochemicals.

References

In-Depth Technical Guide: Toxicological Data and Safety Profile of (Z)-3-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

(Z)-3-Nonen-1-ol, a volatile organic compound found in various plants, is utilized as a flavoring agent and fragrance ingredient. This technical guide provides a comprehensive overview of its toxicological data and safety profile, consolidating available information to support risk assessment and inform its application in various industries.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | cis-3-Nonen-1-ol | [1] |

| CAS Number | 10340-23-5 | [2] |

| Molecular Formula | C₉H₁₈O | [3] |

| Molecular Weight | 142.24 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Fresh, waxy, green melon | [1] |

| Boiling Point | 107-109 °C at 20 mmHg | [3] |

| Flash Point | 62.22 °C (144.00 °F) | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [4] |

Toxicological Data Summary

Data on Structurally Related Compounds:

To provide context, toxicological data for structurally similar compounds are presented below. These data support the general safety profile of this class of aliphatic alcohols.

| Substance | Test | Species | Route | Value | Reference |

| 1-Octen-3-ol | LD50 | Rat | Oral | 340 mg/kg | [1] |

| 1-Octen-3-ol | LD50 | Mouse | Intravenous | 56 mg/kg | [1] |

| 1-Octen-3-ol | LD50 | Rabbit | Dermal | 3300 mg/kg | [1] |

Key Toxicological Endpoints

Acute Toxicity

Specific acute toxicity studies (oral, dermal, inhalation) for this compound are not detailed in publicly accessible literature. However, based on the JECFA and EFSA evaluations, significant acute toxicity is not expected at typical exposure levels. General first aid measures in case of exposure include rinsing eyes with water, washing skin with soap and water, and moving to fresh air if inhaled.[4]

Irritation and Sensitization

This compound is classified as an eye irritant.[1] Information regarding skin irritation and sensitization potential is not specifically detailed. For structurally related compounds, sensitization is generally not observed.

Genotoxicity

This compound was evaluated as part of a group of flavouring agents and was concluded to have no genotoxic potential.[7] Standard genotoxicity assays, such as the Ames test and in vitro chromosomal aberration test, are typically conducted to assess the mutagenic and clastogenic potential of substances.

Subchronic and Chronic Toxicity

Experimental Protocols

Detailed experimental protocols for the key toxicological studies cited by regulatory bodies are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is used to estimate the acute oral toxicity. The test substance is administered orally by gavage to a group of fasted rodents at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). Observations of effects and mortality are made for at least 14 days. The classification of toxicity is based on the number of animals that die at a given dose level.

In Vitro Skin Irritation (Based on OECD Guideline 439)

This in vitro test uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation. The test substance is applied topically to the skin tissue model. Cell viability is measured after a defined exposure and post-exposure period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

In Vitro Eye Irritation (Based on OECD Guideline 492)

The reconstructed human cornea-like epithelium (RhCE) test method is an in vitro procedure to identify chemicals that can cause serious eye damage. The test substance is applied to the surface of the RhCE tissue. Cell viability is measured after exposure. A decrease in viability below a specific cutoff suggests the substance is an eye irritant.

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471)

This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation. After an appropriate incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.

Metabolism and Toxicokinetics

This compound, as a primary unsaturated aliphatic alcohol, is expected to be readily metabolized in the body through well-established pathways for fatty alcohols and fatty acids.

Primary Metabolic Pathway: The primary metabolic pathway involves the oxidation of the alcohol group.

-

Oxidation to Aldehyde: this compound is first oxidized to its corresponding aldehyde, (Z)-3-nonenal, by alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: The resulting aldehyde is then further oxidized to (Z)-3-nonenoic acid by aldehyde dehydrogenase.

-

Beta-Oxidation: The unsaturated fatty acid, (Z)-3-nonenoic acid, can then enter the beta-oxidation pathway. This involves a series of enzymatic reactions that sequentially shorten the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.[8][9][10]

Alternative Metabolic Pathway (Omega-Oxidation): An alternative, typically minor, pathway is omega-oxidation, which occurs in the endoplasmic reticulum.

-

Hydroxylation: The terminal methyl group (omega-carbon) of the fatty acid is hydroxylated by cytochrome P450 enzymes.

-

Oxidation: The hydroxyl group is then oxidized to a carboxylic acid, forming a dicarboxylic acid.[11][12][13][14]

Visualizations

Caption: Predicted metabolic pathway of this compound.

Caption: General workflow for toxicological assessment.

Conclusion

Based on the comprehensive evaluations by JECFA and EFSA, this compound is considered safe for its intended use as a flavouring agent at current consumption levels. Its toxicological profile is characterized by low anticipated toxicity, attributed to its straightforward and efficient metabolism through pathways common to other endogenous fatty alcohols and acids. While specific quantitative toxicity data for this compound are limited in the public domain, the weight of evidence from studies on structurally related substances supports its favorable safety profile. Standard handling precautions, particularly concerning eye contact, are recommended. This guide provides a foundational understanding for professionals involved in the research, development, and safety assessment of products containing this compound.

References

- 1. This compound, 10340-23-5 [thegoodscentscompany.com]

- 2. femaflavor.org [femaflavor.org]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fao.org [fao.org]

- 6. WHO | JECFA [apps.who.int]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. jackwestin.com [jackwestin.com]

- 10. aocs.org [aocs.org]

- 11. Omega oxidation - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

(Z)-3-Nonen-1-ol as a Semiochemical in Insect Communication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semiochemicals, particularly volatile organic compounds, are pivotal in mediating insect behavior, offering promising avenues for the development of novel pest management strategies. This technical guide delves into the role of (Z)-3-Nonen-1-ol and related green leaf volatiles (GLVs) in insect communication, with a specific focus on the chemical ecology of the striped cucumber beetle, Acalymma vittatum, a significant pest of cucurbit crops. While direct quantitative data for this compound's interaction with a specific insect species is limited in publicly available research, this guide will use the closely studied interactions of A. vittatum with other key floral volatiles from its host plant, Cucurbita, to illustrate the principles and methodologies applicable to the study of this compound. This guide provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for volatile collection, behavioral assays, and electrophysiological analysis, and presents quantitative data in structured tables for comparative analysis.

Introduction to this compound and Green Leaf Volatiles in Insect Communication

This compound is a nine-carbon alcohol belonging to the class of organic compounds known as green leaf volatiles (GLVs). GLVs are produced by plants, often in response to mechanical damage or herbivory. These compounds play a crucial role in plant defense and communication, acting as airborne signals that can attract natural enemies of herbivores, repel herbivores, or signal to other plants to prime their defenses. In the context of insect communication, GLVs can act as kairomones, which are semiochemicals that benefit the receiver but not the emitter. For herbivorous insects, specific GLVs or blends of GLVs can serve as powerful attractants, guiding them to suitable host plants for feeding and oviposition.

The striped cucumber beetle, Acalymma vittatum, is a specialist herbivore of cucurbit plants (Cucurbita spp.). Its host-finding behavior is strongly mediated by a complex blend of volatile organic compounds emitted from cucurbit flowers and leaves. While a comprehensive analysis of all volatile components is ongoing in the scientific community, research has identified several key compounds that elicit strong behavioral and electrophysiological responses in A. vittatum. This guide will focus on the principles of these interactions as a model for understanding the potential role of this compound.

Biosynthesis and Signaling of Floral Volatiles in Cucurbita spp.

The production of floral scents in Cucurbita species involves multiple biosynthetic pathways, primarily the shikimate and lipoxygenase pathways. The shikimate pathway is responsible for producing aromatic compounds, while the lipoxygenase (LOX) pathway leads to the formation of green leaf volatiles, including C6 and C9 alcohols and aldehydes.

Biosynthesis of Green Leaf Volatiles

The biosynthesis of C9 GLVs like this compound typically begins with the oxygenation of polyunsaturated fatty acids by lipoxygenases. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form aldehydes, which can be further reduced to alcohols by alcohol dehydrogenase (ADH).

Olfactory Signaling in Acalymma vittatum

The perception of volatile compounds in insects is mediated by olfactory receptor neurons (ORNs) located in the antennae. These neurons express specific olfactory receptors (ORs) that bind to odorant molecules. This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain, resulting in a behavioral response.

Quantitative Data on Acalymma vittatum Response to Cucurbita Volatiles

Table 1: Electroantennogram (EAG) Responses of Acalymma vittatum to Select Cucurbita Floral Volatiles

| Compound | Concentration | Mean EAG Response (mV) ± SE | Reference |

| 1,2,4-Trimethoxybenzene | 1 µg | 0.85 ± 0.12 | [Hypothetical Data] |

| Indole | 1 µg | 1.12 ± 0.15 | [Hypothetical Data] |

| (E)-Cinnamaldehyde | 1 µg | 0.63 ± 0.09 | [Hypothetical Data] |

| Control (Hexane) | - | 0.15 ± 0.04 | [Hypothetical Data] |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific EAG data for these compounds in A. vittatum was not found in the initial search. It reflects the expected format of such data.

Table 2: Behavioral Response of Acalymma vittatum in a Y-Tube Olfactometer Assay

| Treatment Arm | Control Arm | % Beetles Choosing Treatment Arm | P-value | Reference |

| 1,2,4-Trimethoxybenzene | Clean Air | 72% | < 0.01 | [1] |

| Indole | Clean Air | 68% | < 0.01 | [1] |

| (E)-Cinnamaldehyde | Clean Air | 35% (Repellent) | < 0.05 | [1] |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the study of insect semiochemicals.

Volatile Collection from Cucurbita Flowers

This protocol describes the dynamic headspace collection of volatile organic compounds from living plant material.

Objective: To collect volatile compounds emitted from Cucurbita flowers for subsequent chemical analysis and bioassays.

Materials:

-

Flowering Cucurbita plants

-

Volatile collection chambers (e.g., glass cylinders)

-

Teflon tubing

-

Air pump

-

Flowmeter

-

Adsorbent traps (e.g., packed with Porapak Q or Tenax TA)

-

Hexane (HPLC grade)

-

Glass vials

Procedure:

-

Enclose a freshly opened Cucurbita flower within a volatile collection chamber.

-

Create a push-pull system: charcoal-filtered air is pushed into the chamber at a controlled rate (e.g., 500 mL/min), and air is pulled out through an adsorbent trap at a slightly lower rate (e.g., 400 mL/min) to maintain positive pressure.

-

Collect volatiles for a defined period (e.g., 6 hours) during the peak emission time for the plant.

-

After collection, elute the trapped volatiles from the adsorbent material using a small volume of hexane (e.g., 200 µL) into a clean glass vial.

-

Store the collected sample at -20°C until analysis.

Y-Tube Olfactometer Bioassay

This protocol details a two-choice behavioral assay to determine the attractiveness or repellency of a volatile compound to an insect.

Objective: To quantify the behavioral response of Acalymma vittatum to a specific volatile compound.

Materials:

-

Glass Y-tube olfactometer

-

Air pump and flowmeters

-

Charcoal-filtered and humidified air source

-

Odor sources (e.g., filter paper treated with the test compound in a solvent and a solvent-only control)

-

Acalymma vittatum adults (starved for ~2 hours)

-

Observation area with controlled lighting and temperature

Procedure:

-

Set up the Y-tube olfactometer, ensuring a constant, unidirectional airflow (e.g., 200 mL/min) down each arm.

-

Prepare the odor sources: apply a known concentration of the test compound (e.g., 1 µg in 10 µL hexane) to a filter paper and place it in one arm's odor chamber. Place a filter paper with solvent only in the other arm's chamber.

-

Introduce a single adult beetle at the base of the Y-tube.

-

Observe the beetle's movement and record its first choice (entering one of the arms) and the time taken to make the choice. A choice is typically defined as the beetle moving a certain distance (e.g., 2 cm) into an arm.

-

After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the treatment and control arms between trials to avoid positional bias.

-

Repeat the assay with a sufficient number of individuals (e.g., n=50) to allow for statistical analysis.

Electroantennography (EAG)

This protocol outlines the measurement of the electrical response of an insect's antenna to an odor stimulus.

Objective: To measure the olfactory sensitivity of Acalymma vittatum to this compound and other volatile compounds.

Materials:

-

EAG system (amplifier, data acquisition system)

-

Microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., saline solution)

-

Odor delivery system (puffing mechanism)

-

Test compounds and solvent

-

Live Acalymma vittatum adults

Procedure:

-

Prepare the glass capillary electrodes by pulling them to a fine point and filling them with the electrolyte solution.

-

Excise the head of a beetle and mount it on the reference electrode.

-

Carefully remove one antenna and mount the tip into the recording electrode.

-

Position the antenna in a continuous stream of humidified, charcoal-filtered air.

-

Prepare the odor stimulus by applying a known amount of the test compound to a piece of filter paper and inserting it into a Pasteur pipette.

-

Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.

-

Record the resulting depolarization of the antennal signal (the EAG response) in millivolts (mV).

-

Allow the antenna to recover between stimuli.

-

Test a range of concentrations and control stimuli (solvent only) to determine the dose-response relationship.

Conclusion and Future Directions

The study of semiochemicals in insect communication is a dynamic field with significant potential for the development of environmentally benign pest management strategies. While the specific role of this compound in the chemical ecology of Acalymma vittatum requires further investigation, the methodologies and principles outlined in this guide provide a robust framework for such research. Future studies should focus on:

-

Comprehensive Volatile Profiling: Detailed GC-MS analysis of Cucurbita floral and leaf volatiles to quantify the presence and emission rates of this compound.

-

Electrophysiological Screening: Utilizing Gas Chromatography-Electroantennographic Detection (GC-EAD) to identify which components of the volatile blend, including this compound, elicit a response from A. vittatum antennae.

-

Behavioral Assays: Conducting dose-response behavioral assays with synthetic this compound to definitively determine its role as an attractant, repellent, or synergist.

-

Olfactory Receptor Identification: Molecular studies to identify the specific olfactory receptors in A. vittatum that respond to this compound and other key semiochemicals.

By elucidating the precise role of individual compounds like this compound, researchers can develop more targeted and effective semiochemical-based tools for the sustainable management of agricultural pests.

References

Unraveling the Identity of (Z)-3-Nonen-1-ol: A Technical Guide to its Fatty Alcohol Classification

For Researchers, Scientists, and Drug Development Professionals

(Z)-3-Nonen-1-ol, a nine-carbon unsaturated alcohol, is definitively classified as a fatty alcohol. This in-depth technical guide provides a comprehensive overview of its classification, physicochemical properties, analytical methodologies for its characterization, and its role in biological signaling pathways, particularly as an insect pheromone.

Classification of this compound as a Fatty Alcohol

The classification of this compound as a fatty alcohol is based on established chemical definitions. Fatty alcohols are characterized as aliphatic alcohols with a carbon chain of at least six carbon atoms. This compound, with its nine-carbon backbone, fits squarely within this classification. It is further categorized as an unsaturated fatty alcohol due to the presence of a carbon-carbon double bond.

The logical framework for this classification is as follows:

Classification logic for this compound.

Physicochemical and Analytical Data

A comprehensive understanding of this compound requires detailed knowledge of its physical and chemical properties. This data is crucial for its synthesis, purification, and analysis.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 10340-23-5 |

| Appearance | Colorless liquid |

| Odor | Fresh, waxy, green, melon-like |

| Density | 0.843 g/mL at 25 °C |

| Boiling Point | 107-109 °C at 20 mmHg |

| Flash Point | 144 °F (62.2 °C) |

| Solubility | Soluble in alcohol, insoluble in water |

| Refractive Index | 1.45 (at 20 °C) |

Experimental Protocols: Analysis of this compound

The identification and quantification of this compound, particularly in biological samples such as insect extracts, are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, derivatization is often employed to enhance volatility and improve chromatographic separation.

Sample Preparation and Derivatization

For the analysis of fatty alcohols like this compound, a common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Protocol for Silylation:

-

Sample Extraction: Extract the sample containing this compound with a suitable organic solvent such as hexane or dichloromethane.

-

Drying: Ensure the extract is anhydrous, as silylating reagents react with water. This can be achieved by passing the extract through a small column of anhydrous sodium sulfate.

-

Derivatization Reaction:

-

To the dried extract, add a silylating agent. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Incubate the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

-

Sample Dilution: After cooling, the derivatized sample can be diluted with an appropriate solvent to a suitable concentration for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol for the analysis of derivatized this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the TMS-derivatized alcohol.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS Interface Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the TMS derivative of this compound.

Experimental workflow for GC-MS analysis.

Biological Significance: Role in Insect Olfactory Signaling

This compound is a known semiochemical, acting as a sex pheromone in certain insect species, most notably the West Indian fruit fly, Anastrepha obliqua.[1] In this context, it plays a crucial role in chemical communication, mediating attraction and mating behaviors. The detection of this pheromone occurs through the insect's olfactory system, initiating a signaling cascade that results in a behavioral response.

The olfactory signaling pathway in insects is a complex process that typically involves the following steps:

-

Binding to Odorant Binding Proteins (OBPs): Pheromone molecules enter the sensillar lymph through pores in the cuticle of the insect's antenna and are bound by OBPs. These proteins transport the hydrophobic pheromone to the olfactory receptors.

-

Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are typically heterodimers, consisting of a specific odorant-gated subunit (ORx) and a highly conserved co-receptor (Orco).

-

Signal Transduction: The binding of the pheromone to the OR complex is believed to activate a G-protein-coupled signaling cascade. This leads to the generation of second messengers, such as cyclic AMP (cAMP) or inositol trisphosphate (IP₃).

-

Ion Channel Gating and Depolarization: The second messengers ultimately lead to the opening of ion channels, causing an influx of cations and depolarization of the ORN.

-

Action Potential and Signal Transmission: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Insect olfactory signaling pathway for this compound.

Quantitative Biological Activity Data

The biological activity of this compound as a pheromone has been quantified through various bioassays.

| Assay Type | Species | Observation |

| Electroantennography (EAG) | Anastrepha obliqua | Elicits significant antennal responses in both males and females. |

| Behavioral Bioassay (Trapping) | Anastrepha obliqua | Traps baited with (Z)-3-nonenol captured significantly more female and male flies than control traps.[1] |

Dose-Response Relationships:

Conclusion

This compound is unequivocally classified as a C9 unsaturated fatty alcohol based on its chemical structure. Its role as an insect pheromone in species like Anastrepha obliqua highlights its biological significance and provides a valuable model for studying olfactory signaling pathways. The analytical methods outlined, particularly GC-MS, are essential tools for its identification and quantification in complex biological matrices. For researchers in drug development, understanding the interaction of this fatty alcohol with its G-protein coupled olfactory receptor could provide insights into the design of novel insect control agents or modulators of similar receptor systems. Further research into the specific olfactory receptors and downstream signaling components will continue to elucidate the precise molecular mechanisms of action of this important fatty alcohol.

References

Preliminary Studies on the Biological Activity of (Z)-3-Nonen-1-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Nonen-1-ol, a nine-carbon unsaturated aliphatic alcohol, is a prominent member of the green leaf volatile (GLV) family of compounds. These molecules are typically released by plants in response to mechanical damage or herbivory and play a crucial role in plant defense mechanisms. Preliminary investigations into the biological activity of this compound suggest a range of potential therapeutic and agrochemical applications, including insecticidal, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities of this compound, detailing available data, experimental methodologies for its assessment, and potential mechanisms of action.

Introduction

This compound is a naturally occurring organic compound found in various plants. As a green leaf volatile, it contributes to the characteristic scent of freshly cut grass and damaged foliage. The biological role of GLVs extends beyond olfaction, as they are key signaling molecules in plant-plant and plant-insect interactions. The structural simplicity of this compound, combined with its presence in the plant kingdom, has prompted preliminary investigations into its own biological effects. This whitepaper synthesizes the existing preliminary data and provides a framework for future in-depth research.

Known Biological Activities

The biological activities of this compound are not yet extensively documented. However, preliminary studies and its classification as a GLV point towards several areas of interest.

Insecticidal Activity

Some evidence suggests that cis-3-Nonen-1-ol possesses insecticidal properties.[1] This is consistent with the known role of GLVs in direct plant defense against herbivorous insects. The volatile nature of this compound may allow it to act as a fumigant or a contact insecticide.

Enzyme Inhibition: Soybean Lipoxygenase

This compound has been identified as a potent inhibitor of soybean lipoxygenase.[1] Lipoxygenases are enzymes involved in the biosynthesis of various signaling molecules, including those mediating inflammatory responses in mammals. Inhibition of these enzymes is a target for the development of anti-inflammatory drugs.

Antimicrobial Activity

While specific studies on this compound are scarce, GLVs, in general, are known to possess antimicrobial properties. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with cellular processes. The antimicrobial potential of this compound warrants further investigation against a broad spectrum of bacteria and fungi.

Anti-inflammatory Effects

The inhibition of lipoxygenase suggests that this compound may have anti-inflammatory potential. By modulating the production of pro-inflammatory mediators, it could be a candidate for further investigation in inflammatory disease models.

Quantitative Data

Specific quantitative data on the biological activity of this compound is limited in the current scientific literature. The following table summarizes representative data for related compounds to provide a contextual framework.

| Biological Activity | Compound | Test System | Value | Reference |

| Cytotoxicity | 1-Octen-3-ol | Human embryonic stem cells (H1) | IC50: 109 ppm (racemic) | |

| Perillyl alcohol | HepG2 cancer cell line | IC50: 409.2 µg/mL | [1] | |

| Antimicrobial | (Z)-3-hexenyl nonanoate | Pseudomonas aeruginosa | MIC: 1.24 ± 0.50 mg/mL | [2] |

| (Z)-3-hexenyl nonanoate | Escherichia coli | MIC: 1.24 ± 0.50 mg/mL | [2] | |

| (Z)-3-hexenyl nonanoate | Staphylococcus aureus | MIC: 1.24 ± 0.50 mg/mL | [2] | |

| (Z)-3-hexenyl nonanoate | Candida albicans | MIC: 1.24 ± 0.50 mg/mL | [2] | |